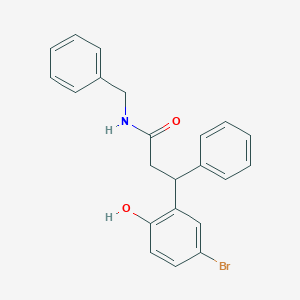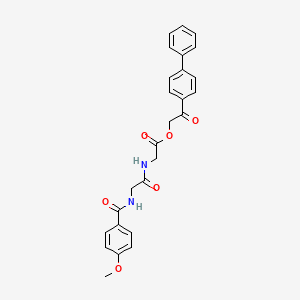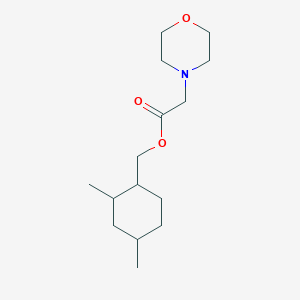![molecular formula C20H25ClN2O3S B4007265 N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide
Übersicht
Beschreibung
Sulfonamides are a class of organic compounds featuring a sulfonyl group attached to an amine. Due to their structural versatility, sulfonamides are pivotal in medicinal chemistry, environmental chemistry, and material science. The particular interest in "N1-(sec-butyl)-N2-[(4-chlorophenyl)sulfonyl]-N2-(3-methylbenzyl)glycinamide" likely stems from its potential applications in these fields.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the use of sulfonyl chlorides reacting with amines. For example, studies have described the use of glycinamide hydrochloride as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, leading to the efficient synthesis of various benzylbenzaldehydes (Wen & Li, 2020). Another method involves three-component coupling reactions providing cyclic N-sulfonylamidines (Yao & Lu, 2011), which might be adapted for the synthesis of our target compound.
Molecular Structure Analysis
The molecular structure of sulfonamides can be elucidated using various spectroscopic and crystallographic techniques. For instance, studies on similar sulfonamide compounds have utilized X-ray crystallography, FT-IR, 1H and 13C NMR, and UV-Vis spectroscopy to characterize their structures, demonstrating the importance of these techniques in understanding the compound's molecular framework (Ceylan et al., 2015).
Chemical Reactions and Properties
Sulfonamides participate in a wide range of chemical reactions, reflecting their chemical versatility. They can undergo nucleophilic substitution reactions, be involved in the synthesis of cyclic compounds via intramolecular cyclization, and serve as intermediates in the creation of more complex molecules. The reactivity of sulfonamides is significantly influenced by the substituents on the nitrogen and sulfonyl groups, which can dictate the outcome of chemical transformations (Lenihan & Shechter, 1999).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, can vary widely depending on their molecular structure. Studies on similar compounds have highlighted the role of X-ray diffraction in determining crystal structures and understanding the molecular interactions that influence these properties (Adamovich et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthetic Applications in Organic Chemistry : Research has explored the synthesis and conversions of sulfone derivatives, highlighting methodologies that could be relevant for the synthesis or derivatization of the given compound. For example, Lenihan and Shechter (1999) investigated the synthesis and cycloaddition of substituted o-quinodimethanes using sulfone intermediates, showcasing the utility of sulfones in complex organic synthesis processes (Lenihan & Shechter, 1999).
Environmental and Analytical Chemistry
Derivatization in Analytical Chemistry : In the context of environmental analysis, Rompa, Kremer, and Zygmunt (2003) reviewed derivatization techniques for the chromatographic determination of acidic herbicides, emphasizing the utility of sulfonation and other derivatization reactions to enhance analyte detectability and extraction efficiency. This research underscores the importance of chemical modifications, such as those involving sulfone groups, in environmental monitoring (Rompa, Kremer, & Zygmunt, 2003).
Biochemistry and Molecular Biology
Protein Modification and Bioactivity : The utility of sulfonium salts in modifying proteins has been demonstrated by Horton and Tucker (1970), who prepared water-soluble reagents capable of selectively modifying amino acids such as tryptophan and cysteine. This research highlights the potential for using sulfone-related chemistry in bioconjugation and protein labeling studies (Horton & Tucker, 1970).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-4-16(3)22-20(24)14-23(13-17-7-5-6-15(2)12-17)27(25,26)19-10-8-18(21)9-11-19/h5-12,16H,4,13-14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCAZVJCZZCMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CC1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)


![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)


![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
amino]methyl}phenol](/img/structure/B4007271.png)